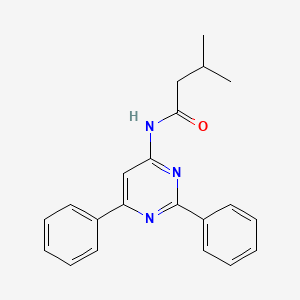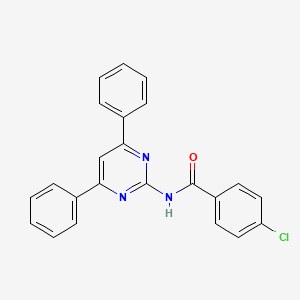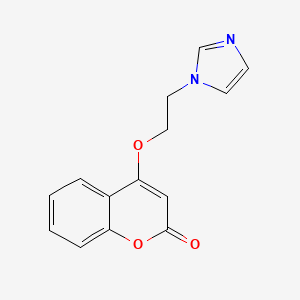
1-Butanone, 1-(5-((3R)-3-amino-4-hydroxy-3-methylbutyl)-1-methyl-1H-pyrrol-2-yl)-4-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CS-0777 involves several steps, including the use of specific reagents and conditions. The compound is prepared through a series of chemical reactions, including phosphorylation, which is essential for its activation . Industrial production methods involve the purification and identification of activating enzymes, such as fructosamine 3-kinase and fructosamine 3-kinase-related protein, which are responsible for the phosphorylation of CS-0777 in red blood cells .
Chemical Reactions Analysis
CS-0777 undergoes phosphorylation to become an active sphingosine 1-phosphate analog . This reaction is catalyzed by specific kinases, including fructosamine 3-kinase and fructosamine 3-kinase-related protein . The major product formed from this reaction is the phosphorylated form of CS-0777, which acts as a selective modulator of sphingosine 1-phosphate receptor 1 .
Scientific Research Applications
CS-0777 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown potential benefits in the treatment of autoimmune diseases, including multiple sclerosis . The compound is also being studied for its pharmacokinetics and pharmacodynamics, which are essential for understanding its therapeutic effects . Additionally, CS-0777 is being investigated for its potential use in other diseases and conditions that involve the modulation of sphingosine 1-phosphate receptors .
Mechanism of Action
The mechanism of action of CS-0777 involves its phosphorylation to an active sphingosine 1-phosphate analog . This phosphorylated form acts as a selective modulator of sphingosine 1-phosphate receptor 1, leading to various pharmacological effects . These effects include the lowering of peripheral blood lymphocyte counts and the suppression of experimental autoimmune encephalomyelitis . The molecular targets and pathways involved in the mechanism of action of CS-0777 include sphingosine 1-phosphate receptor 1 and related signaling pathways .
Comparison with Similar Compounds
CS-0777 is similar to other sphingosine 1-phosphate receptor modulators, such as FTY720 (fingolimod) . CS-0777 has unique properties, including its selective modulation of sphingosine 1-phosphate receptor 1 and its specific phosphorylation by fructosamine 3-kinase and fructosamine 3-kinase-related protein . Other similar compounds include ROX-2127, which also acts as a selective sphingosine 1-phosphate receptor 1 agonist .
Properties
CAS No. |
827344-05-8 |
|---|---|
Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[5-[(3R)-3-amino-4-hydroxy-3-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C21H30N2O2/c1-16-7-9-17(10-8-16)5-4-6-20(25)19-12-11-18(23(19)3)13-14-21(2,22)15-24/h7-12,24H,4-6,13-15,22H2,1-3H3/t21-/m1/s1 |
InChI Key |
YXEQXPNSBUIRDZ-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CC[C@](C)(CO)N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(CO)N |
| 1192731-63-7 | |
Synonyms |
CS 0777 CS-0777 CS0777 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















